molecular formula C10H13NO3 B175354 Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 16108-48-8

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B175354
CAS No.: 16108-48-8
M. Wt: 195.21 g/mol
InChI Key: GZBUMXFWJBMWEE-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, two methyl groups, and a keto group.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: Formation of ethyl 4,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carboxylate.

    Substitution: Formation of halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 16108-48-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 195.22 g/mol. Its structure features a dihydropyridine ring with an ethyl ester group, which contributes to its biological activity.

Antiproliferative Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance antiproliferative activity significantly. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on structural modifications:

Compound DerivativeCell LineIC50 (µM)
Ethyl 4,6-dimethylHeLa4.04
Ethyl 4-methylMDA-MB-2310.069
Ethyl 6-methylHepG21.30

These results suggest that the presence of methyl groups in specific positions on the pyridine ring enhances the compound's ability to inhibit cancer cell proliferation .

Antimicrobial Activity

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

The biological activity of ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Some derivatives trigger apoptosis through intrinsic pathways, leading to programmed cell death.
  • Inhibition of Key Enzymes : These compounds may inhibit enzymes critical for cancer cell survival and proliferation.

Study on Anticancer Properties

A notable study conducted on ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives demonstrated their effectiveness against various cancer types. The study utilized multiple human cancer cell lines (HeLa, MDA-MB-231) and assessed the impact of structural modifications on biological activity. Results indicated that compounds with hydroxyl or methoxy substitutions showed enhanced antiproliferative effects compared to unsubstituted derivatives .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of these compounds against clinical isolates of bacteria. The results revealed that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains .

Properties

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUMXFWJBMWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289566
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-48-8
Record name 16108-48-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (Z)-4-aminopent-3-en-2-one (20.0 g, 0.2 mol) in dry THF (20 mL) is added to a solution of ethyl cyanoacetate (22.6 g, 0.2 mol) and TEA (20.2 g, 0.2 mol) in dry THF (200 mL). The reaction mixture is heated at reflux for 56 hours and then concentrated. The residue is kept standing at RT for 5 hours and the precipitate is filtered and washed with EtOAc to afford the title compound (7.3 g, 19.9% yield). MS (m/z): 196.0 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
19.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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